molecular formula C15H22N6O5 B12089728 N-[6-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-2-yl]-2-methylpropanamide

N-[6-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-2-yl]-2-methylpropanamide

Cat. No.: B12089728
M. Wt: 366.37 g/mol
InChI Key: FQPIZZVRKRTPIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-N2-ISOBUTYRYL-2’-O-METHYLADENOSINE typically involves multiple steps, starting from adenosine. The key steps include:

Industrial Production Methods

Industrial production methods for 2-AMINO-N2-ISOBUTYRYL-2’-O-METHYLADENOSINE involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-N2-ISOBUTYRYL-2’-O-METHYLADENOSINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-AMINO-N2-ISOBUTYRYL-2’-O-METHYLADENOSINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-AMINO-N2-ISOBUTYRYL-2’-O-METHYLADENOSINE involves its incorporation into nucleic acids, where it can interfere with normal nucleoside functions. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific molecular pathways involved in nucleoside metabolism and DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-2’-O-METHYLADENOSINE: Lacks the isobutyryl group at the N2 position.

    N2-ISOBUTYRYL-2’-O-METHYLADENOSINE: Lacks the amino group at the 2-position.

    2-AMINO-N2-ISOBUTYRYLADENOSINE: Lacks the methyl group at the 2’-O position.

Uniqueness

2-AMINO-N2-ISOBUTYRYL-2’-O-METHYLADENOSINE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[6-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O5/c1-6(2)13(24)20-15-18-11(16)8-12(19-15)21(5-17-8)14-10(25-3)9(23)7(4-22)26-14/h5-7,9-10,14,22-23H,4H2,1-3H3,(H3,16,18,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPIZZVRKRTPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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